Carbamic acid, butyl-, 1,2-ethanediyl ester

Description

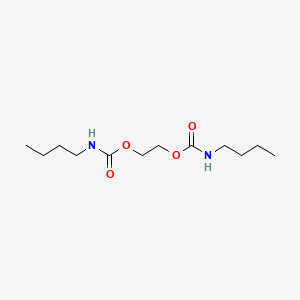

Carbamic acid, butyl-, 1,2-ethanediyl ester (CAS 13105-55-0) is a carbamate ester characterized by two carbamate groups linked via a 1,2-ethanediyl (ethylene glycol) backbone. Its structure comprises butyl carbamate moieties attached to each hydroxyl group of ethylene glycol. This compound is typically synthesized via transesterification reactions involving carbamate precursors or through the reaction of butyl isocyanate with ethylene glycol .

Properties

IUPAC Name |

2-(butylcarbamoyloxy)ethyl N-butylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-3-5-7-13-11(15)17-9-10-18-12(16)14-8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJJOVFNHJWWHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCCOC(=O)NCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, butyl-, 1,2-ethanediyl ester can be synthesized through the reaction of butyl carbamate with ethylene glycol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions. The esterification process results in the formation of the desired ester along with water as a byproduct.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize high-purity reactants and advanced catalytic systems to ensure high yield and purity of the final product. The reaction is often conducted in a continuous flow reactor to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, butyl-, 1,2-ethanediyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield butyl carbamate and ethylene glycol.

Oxidation: Under oxidative conditions, the ester can be converted into corresponding carbonyl compounds.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the reagent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Butyl carbamate and ethylene glycol.

Oxidation: Carbonyl compounds.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, butyl-, 1,2-ethanediyl ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying ester hydrolysis.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for releasing active pharmaceutical ingredients.

Industry: Utilized in the manufacture of polymers, coatings, and adhesives due to its reactivity and stability.

Mechanism of Action

The mechanism of action of carbamic acid, butyl-, 1,2-ethanediyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release butyl carbamate and ethylene glycol, which can then participate in further biochemical reactions. The molecular pathways involved include ester hydrolysis catalyzed by esterases and subsequent metabolic processes.

Comparison with Similar Compounds

Hexadecanoic Acid, 1,2-Ethanediyl Ester

- Structure: A di-ester of hexadecanoic acid (palmitic acid) and ethylene glycol.

- Key Differences :

Hexadecanoic Acid, 1-(Hydroxymethyl)-1,2-Ethanediyl Ester

- Structure : Features a hydroxymethyl group on the ethylene glycol backbone.

- Key Differences: Reactivity: The hydroxymethyl group increases polarity, enhancing solubility in polar solvents. Applications: Potential use in surfactants or emulsifiers due to amphiphilic properties .

1,2-Ethanediyl Dibutanoate (Ethylene Glycol Dibutyrate)

- Structure: Di-ester of butanoic acid and ethylene glycol.

- Key Differences :

Comparison with Functional Analogs

Thiophanate-Methyl (CAS 23564-05-8)

- Structure : Aromatic carbamate with thioureido and methoxycarbonyl groups.

- Key Differences: Bioactivity: Acts as a fungicide due to its benzimidazole-derived structure, unlike the aliphatic target compound.

Carbamic Acid, (Diisocyanatophenylsilyl)-, 1,2-Ethanediyl Ester (CAS 85314-79-0)

Carbamic Acid, N-(3-Isocyanatomethylphenyl)-, C,C′-[Oxybis(1-Methyl-2,1-Ethanediyl)] Ester

- Structure : Branched carbamate with isocyanato and ether linkages.

- Key Differences :

Physicochemical and Functional Properties

Biological Activity

Carbamic acid, butyl-, 1,2-ethanediyl ester (commonly referred to as butyl carbamate) is a compound within the carbamate class, which is characterized by the presence of the carbamate functional group (-NHCOO-). This compound has garnered interest in medicinal chemistry and agricultural applications due to its biological activity and stability.

Carbamates are known for their ability to function as enzyme inhibitors, particularly in the context of acetylcholinesterase (AChE) inhibition. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. The structural characteristics of butyl carbamate contribute significantly to its biological activity:

- Chemical Stability : Carbamate linkages are generally more stable than ester and carbonate bonds in biological systems, which enhances their potential as therapeutic agents .

- Hydrogen Bonding : The formation of intramolecular and intermolecular hydrogen bonds influences the conformational stability and reactivity of carbamates .

Pharmacological Applications

Butyl carbamate has been explored for various pharmacological uses, particularly as a precursor in the synthesis of biologically active compounds. Some notable applications include:

- Peptide Bond Surrogates : Carbamates can serve as effective surrogates for peptide bonds in drug design, enhancing the bioavailability and metabolic stability of pharmaceutical agents .

- Insecticides : Certain carbamate derivatives exhibit insecticidal properties, making them valuable in agricultural applications .

Toxicological Profile

The toxicity of butyl carbamate is relatively low compared to other chemical classes. However, its effects can vary based on dosage and exposure routes. Studies indicate that at high concentrations, carbamates can exhibit neurotoxic effects due to their mechanism of action on cholinergic pathways .

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that butyl carbamate exhibits significant inhibition of AChE activity, which is crucial for the development of treatments for neurodegenerative diseases such as Alzheimer's .

- Synthesis of Derivatives : A study focused on synthesizing various derivatives of butyl carbamate showed promising results in enhancing biological activity through structural modifications. For instance, introducing different alkyl chains or functional groups improved enzyme affinity and selectivity .

Data Tables

| Study | Objective | Findings |

|---|---|---|

| Study A | AChE Inhibition | Butyl carbamate inhibited AChE with an IC50 value of 0.5 mM. |

| Study B | Synthesis of Derivatives | New derivatives showed up to 3-fold increase in activity compared to butyl carbamate. |

| Study C | Toxicity Assessment | Low acute toxicity observed; LD50 > 2000 mg/kg in rodents. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing carbamic acid, butyl-, 1,2-ethanediyl ester with high purity?

- Methodological Answer : Synthesis typically involves esterification reactions between butyl carbamate and ethylene glycol derivatives under controlled conditions. Key steps include:

- Use of anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Catalysis with acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC/DMAP).

- Purification via column chromatography or recrystallization to achieve >99% purity, as validated by HPLC or GC-MS .

- Critical Considerations : Monitor reaction progress using TLC or FT-IR to confirm ester bond formation. Ensure storage in sealed containers at 2–8°C post-synthesis to prevent degradation .

Q. How can structural characterization of this compound be performed?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester linkages and alkyl chain configuration (e.g., δ ~4.2 ppm for ethylene glycol protons, δ ~170 ppm for carbonyl carbons).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (expected ~245 g/mol) and fragmentation patterns.

- X-ray Crystallography : For crystalline derivatives, resolve spatial arrangement of the 1,2-ethanediyl ester moiety .

Advanced Research Questions

Q. How should researchers design toxicity studies for this compound?

- Methodological Answer : Follow OECD Guideline 422 (Combined Repeated Dose Toxicity Study with Reproductive/Developmental Screening):

- Test System : Use Crl:CD(SD) rats, administered orally at doses of 10–1000 mg/kg/day for 28 days.

- Endpoints : Assess organ weights, histopathology, and reproductive parameters (e.g., sperm motility, estrous cyclicity).

- Analytical Validation : Confirm compound stability via HPLC analysis of dosing solutions and residual material .

Q. What strategies resolve contradictions in environmental leaching data for carbamic acid derivatives?

- Methodological Answer : Apply EPA Method 1311 (Toxicity Characteristic Leaching Procedure, TCLP):

- Sample Preparation : Simulate landfill conditions by mixing the compound with extraction fluid (pH 4.93) for 18 hours.

- Analysis : Quantify leached contaminants via ICP-MS for metals or GC-MS for organic degradation products.

- Troubleshooting : If discrepancies arise, verify material composition (e.g., purity >99% vs. mixtures of fatty acid esters) and leaching kinetics .

Q. How can stability under experimental conditions be ensured for this compound?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C typically stable).

- Photostability : Store in amber vials or under dark conditions to prevent UV-induced ester bond cleavage.

- Hydrolytic Stability : Test in buffered solutions (pH 4–9) at 25°C; use stabilizers like BHT if degradation exceeds 5% over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.